Methyl 2-chloro-1H-benzimidazole-5-carboxylate
Overview
Description
Methyl 2-chloro-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 2-position and a methyl ester group at the 5-position.
Mechanism of Action
Target of Action
Methyl 2-chloro-1H-benzimidazole-5-carboxylate, a derivative of benzimidazole, has been found to exhibit diverse biological activities. The primary targets of this compound are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. The anticancer activity of benzimidazoles is often correlated with the substitution pattern around the nucleus . The compound exerts pronounced antiproliferative activity on tumor cell lines .
Biochemical Pathways
Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The result of the compound’s action is often a reduction in the proliferation of cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.
Major Products Formed:
- Substituted benzimidazoles
- Oxidized or reduced benzimidazole derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Methyl 2-chloro-1H-benzimidazole-5-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
- Methyl 2-chloro-1H-benzimidazole-6-carboxylate
- Methyl 2-chloro-1H-benzimidazole-4-carboxylate
- Methyl 2-chloro-1H-benzimidazole-7-carboxylate
Comparison: Methyl 2-chloro-1H-benzimidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . Compared to other similar compounds, it may exhibit different binding affinities to molecular targets, leading to variations in its efficacy and potency in various applications .
Properties
IUPAC Name |
methyl 2-chloro-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUYGJVCPXGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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